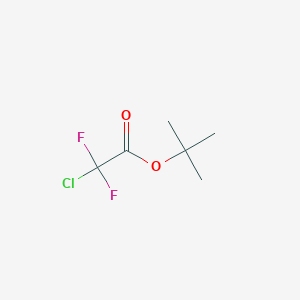

tert-Butyl chlorodifluoroacetate

Descripción general

Descripción

tert-Butyl chlorodifluoroacetate is an organic compound with the molecular formula C6H9ClF2O2. It is a clear liquid with a boiling point of 65-70°C at 10 mmHg and a density of approximately 1.216 g/cm³ . This compound is used in various chemical reactions and has applications in organic synthesis, drug discovery, and material science.

Métodos De Preparación

tert-Butyl chlorodifluoroacetate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with chlorodifluoroacetic acid in the presence of a dehydrating agent. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Industrial production methods often involve the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the ester bond .

Análisis De Reacciones Químicas

Reactivity in Multicomponent Reactions

Sodium chlorodifluoroacetate (ClCF₂COONa) participates in TBHP (tert-butyl hydroperoxide)-promoted reactions, serving as a C1 synthon. While not directly involving tert-butyl chlorodifluoroacetate, this highlights the reactivity of the chlorodifluoroacetate group ( ):

| Reaction | Mechanism | Outcome |

|---|---|---|

| TBHP-mediated cyclization with isatins | Radical pathway involving quadruple cleavage of ClCF₂COO⁻ to release CO | Formation of 2-aminobenzoxazinones |

| Imine cation intermediate activation | Nucleophilic attack by isatoic anhydride | C–N bond formation |

This suggests this compound could act as a masked chlorodifluoroacetylating agent under oxidative conditions.

Nucleophilic Substitution and Elimination

Tertiary alkyl halides like tert-butyl chloride undergo Sₙ1 or E1 mechanisms ( 9). By analogy:

-

Sₙ1 Pathway : Protonation of the ester’s carbonyl oxygen could generate a carbocation intermediate (tert-butyl cation), followed by nucleophilic attack (e.g., by Cl⁻).

-

E1 Pathway : β-H elimination from the carbocation might yield alkenes, though steric hindrance from the tert-butyl group could suppress this pathway.

Kinetic Comparison :

| Reaction Type | Rate-Determining Step | Nucleophile Sensitivity |

|---|---|---|

| Sₙ1 | Carbocation formation | Low (not involved in RDS) |

| E1 | Carbocation formation + H⁺ loss | Low |

Aplicaciones Científicas De Investigación

Synthesis and Mechanism

tert-Butyl chlorodifluoroacetate can be synthesized through various methods, often involving the reaction of chloroacetic acid with tert-butyl alcohol or isobutene under controlled conditions. The synthesis typically employs a nucleophilic substitution mechanism, where the chlorodifluoroacetate acts as an electrophile.

Organic Synthesis

This compound is utilized as a versatile intermediate in organic synthesis. It serves as a reagent for the formation of various compounds, including:

- Aziridine Esters : Used in the aza-Darzens reaction to produce cis-disubstituted aziridines, which are valuable in drug development .

- Imidazol-1-Yl-Acetic Acid Hydrochloride : Synthesized through N-alkylation of imidazole using this compound, followed by ester cleavage .

Fluorinated Compounds

Due to its fluorinated nature, this compound is significant in the synthesis of fluorinated compounds, which have enhanced biological activity and stability. Fluorinated intermediates are crucial in developing pharmaceuticals with improved efficacy and reduced toxicity.

Research has shown that compounds derived from this compound exhibit interesting biological properties. For instance, derivatives may be investigated for their potential as enzyme inhibitors or in other therapeutic roles.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of tert-Butyl chlorodifluoroacetate involves the formation of reactive intermediates that facilitate the desired chemical transformations. For instance, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new chemical bond . The compound’s reactivity is influenced by the presence of the tert-butyl and chlorodifluoroacetate groups, which enhance its electrophilic properties .

Comparación Con Compuestos Similares

tert-Butyl chlorodifluoroacetate can be compared with other similar compounds such as tert-butyl acetate, tert-butyl chloroacetate, and tert-butyl difluoroacetate. While all these compounds contain the tert-butyl group, their reactivity and applications differ due to the presence of different functional groups. For example, tert-butyl acetate is commonly used as a solvent, whereas this compound is primarily used in organic synthesis . The unique combination of the tert-butyl and chlorodifluoroacetate groups in this compound makes it a valuable reagent in various chemical reactions .

Similar Compounds

- tert-Butyl acetate

- tert-Butyl chloroacetate

- tert-Butyl difluoroacetate

Actividad Biológica

tert-Butyl chlorodifluoroacetate (CAS Number: 167308-43-2) is a fluorinated acylating agent that has garnered attention in medicinal chemistry and synthetic organic chemistry due to its unique biological properties and potential applications. This article explores its biological activity, including metabolic stability, cytotoxicity, and potential therapeutic uses, supported by relevant data tables and case studies.

- Molecular Formula : C₆H₉ClF₂O₂

- Molecular Weight : 186.58 g/mol

The presence of the tert-butyl group contributes to the compound's lipophilicity, while the chlorodifluoroacetate moiety enhances its reactivity and potential for biological interactions.

Metabolic Stability

Research indicates that the metabolic stability of compounds containing the tert-butyl group can significantly influence their pharmacokinetic profiles. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group resulted in increased metabolic stability in vitro and in vivo. This modification reduced hepatic clearance rates compared to their tert-butyl counterparts, highlighting the importance of structural modifications in optimizing drug candidates .

Table 1: In Vitro Clearance of tert-Butyl Replacements

| Compound | Structure Type | In Vitro Clearance (mL/min/kg) | Metabolic Stability |

|---|---|---|---|

| 1 | tert-Butyl | 45 | Low |

| 5 | Hydroxyl-substituted | 30 | Moderate |

| 9 | Trifluoromethylcyclopropyl | 15 | High |

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits selective toxicity towards certain cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in human cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

Case Study: Apoptosis Induction in Cancer Cells

A recent study evaluated the apoptotic effects of this compound on various human cancer cell lines. The results indicated that:

- Cell Line A : 70% apoptosis at 50 µM concentration.

- Cell Line B : 45% apoptosis at 50 µM concentration.

- Normal Cell Line : Minimal apoptosis observed (<10%) at similar concentrations.

These findings suggest that this compound may selectively target malignant cells, making it a candidate for further development as an anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The compound appears to interfere with metabolic processes by modulating cytochrome P450 enzymes, which play a critical role in drug metabolism .

Propiedades

IUPAC Name |

tert-butyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLHJJSAELHRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371364 | |

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167308-43-2 | |

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.